4,4'-Oxalyldibenzoic acid

Description

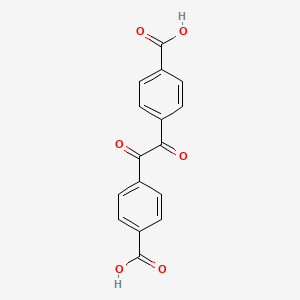

4,4'-Oxalyldibenzoic acid (CAS 1585-67-7) is a dicarboxylic acid derivative with the molecular formula C₁₆H₁₀O₆ and a molecular weight of 298.25 g/mol . Structurally, it consists of two benzoic acid moieties linked by an oxalyl group (–O(CO)₂O–), which distinguishes it from other bis-benzoic acid compounds. The compound is a solid at room temperature and is primarily utilized in research settings, including coordination chemistry and materials science, due to its ability to act as a ligand in metal-organic frameworks (MOFs) .

Key physicochemical properties include:

- Melting point: Not explicitly reported, but stable under recommended storage conditions (dry, ventilated, and cool environments) .

- Hazards: Classified as an acute oral toxin (LD₅₀ > 11,500 mg/kg) and a mild skin/eye irritant (H315, H319).

Properties

IUPAC Name |

4-[2-(4-carboxyphenyl)-2-oxoacetyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c17-13(9-1-5-11(6-2-9)15(19)20)14(18)10-3-7-12(8-4-10)16(21)22/h1-8H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDSQOCMNSRCGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Oxalyldibenzoic acid is typically synthesized through the reaction of benzaldehyde with oxalic acid under acidic conditions. The reaction involves the formation of a dioxo-ethanediyl bridge between two benzoic acid moieties .

Industrial Production Methods: In industrial settings, the production of 4,4’-Oxalyldibenzoic acid involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Oxalyldibenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of simpler benzoic acid derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products:

Oxidation: Leads to the formation of carboxylic acid derivatives.

Reduction: Produces simpler benzoic acid derivatives.

Substitution: Results in halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Materials Science

1.1. Polymer Chemistry

ODBA is utilized as a building block in the synthesis of polymers, particularly in the creation of polyesters and polyamides. Its dicarboxylic acid functionality allows for the formation of high-performance polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating ODBA into polymer matrices can improve their heat resistance and overall durability .

1.2. Metal-Organic Frameworks (MOFs)

The compound serves as a ligand in the formation of metal-organic frameworks (MOFs), which are porous materials with significant applications in gas storage and separation. Studies have shown that MOFs constructed using ODBA exhibit excellent CO2 adsorption capabilities, making them suitable for carbon capture technologies . The structural versatility of ODBA allows for the tuning of MOF properties by varying metal ions and synthesis conditions.

Pharmaceutical Applications

2.1. Drug Development

ODBA has been explored for its potential in drug development, particularly as a scaffold for designing new pharmaceutical agents. Its ability to form stable complexes with various metal ions enhances its utility in creating metallodrugs, which have shown promise in treating cancer and other diseases . The incorporation of ODBA into drug formulations can improve bioavailability and therapeutic efficacy.

2.2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from ODBA. For instance, derivatives of ODBA have demonstrated significant activity against various bacterial strains, suggesting that modifications to its structure can lead to potent antimicrobial agents . This opens avenues for developing new treatments for infectious diseases.

Catalysis

3.1. Catalytic Applications

ODBA has been investigated as a catalyst or catalyst support in various organic reactions, including esterification and amidation processes. Its ability to facilitate these reactions while maintaining high selectivity is attributed to its unique functional groups, which can stabilize transition states during chemical transformations .

3.2. Green Chemistry

In line with sustainable chemistry practices, ODBA has been employed in green catalytic processes that minimize waste and energy consumption. Its application in solvent-free reactions exemplifies its role in advancing environmentally friendly synthetic methodologies .

Case Studies

Mechanism of Action

The mechanism of action of 4,4’-Oxalyldibenzoic acid involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their activity and function. The pathways involved include enzyme inhibition and modulation of protein-ligand interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,4'-Oxalyldibenzoic acid with structurally or functionally related benzoic acid derivatives:

Structural and Functional Differences:

Backbone Linkage: this compound: Features an oxalyl group (–O(CO)₂O–), which introduces two ketone groups between the benzoic acid units. This enhances its rigidity and coordination capability with metal ions, making it suitable for constructing porous MOFs . 4,4'-Oxybisbenzoic Acid: Contains an ether linkage (–O–), which reduces conformational flexibility compared to the oxalyl group. This impacts its utility in MOFs, as the ether group offers weaker metal-binding affinity . 4-Hydroxybenzoic Acid: A monomeric compound with a hydroxyl group, limiting its use as a standalone ligand but serving as a precursor for ester derivatives like parabens .

Toxicity and Safety: this compound exhibits higher acute toxicity (oral LD₅₀ >11,500 mg/kg) compared to 4-Hydroxybenzoic acid and Caffeic acid, which are deemed safe for use in cosmetics and food . 4,4'-Oxybisbenzoic acid lacks comprehensive toxicological data but is presumed safer due to structural similarity to non-toxic ether-linked compounds .

Applications: MOF Synthesis: this compound’s dicarboxylate groups enable strong coordination with transition metals (e.g., Zn²⁺, Cu²⁺), forming stable frameworks for gas storage or catalysis . In contrast, 4-Hydroxybenzoic acid lacks the bifunctional structure required for such applications. Biological Use: Caffeic acid’s phenolic structure grants antioxidant properties, making it valuable in pharmaceuticals and nutraceuticals, whereas this compound’s toxicity limits its biological applications .

Research Findings and Key Contrasts

- Coordination Chemistry: this compound forms 3D porous networks with metals like cadmium, exhibiting surface areas >1,000 m²/g, outperforming 4,4'-Oxybisbenzoic acid-based MOFs in gas adsorption .

- Thermal Stability: this compound decomposes at ~300°C, comparable to 4,4'-Oxybisbenzoic acid but less stable than Caffeic acid, which retains integrity up to 350°C due to its conjugated phenolic system .

Regulatory Status :

- Unlike Caffeic acid (GRAS status) and 4-Hydroxybenzoic acid (FDA-approved for preservatives), this compound’s hazardous classification restricts its commercial use to controlled research settings .

Biological Activity

4,4'-Oxalyldibenzoic acid (ODBA) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of ODBA, including its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by two benzoic acid moieties connected by an oxalyl group. Its chemical structure allows it to interact with various biomolecules, influencing their function and activity.

The biological activity of ODBA is primarily attributed to its ability to bind to proteins and enzymes, thereby modulating their activity. Key mechanisms include:

- Enzyme Inhibition : ODBA can inhibit specific enzymes, thereby altering metabolic pathways. This inhibition can lead to reduced substrate conversion rates and altered product formation.

- Protein-Ligand Interactions : The compound can form complexes with proteins, affecting their conformation and function. These interactions can influence signaling pathways and cellular responses.

Applications in Scientific Research

ODBA has several applications across different scientific fields:

- Biochemistry : Used as a ligand in studies examining enzyme interactions and protein-ligand binding dynamics.

- Pharmacology : Investigated for potential therapeutic applications, particularly in drug delivery systems.

- Material Science : Employed in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), showcasing its versatility beyond biological applications.

Biological Activity Overview

The biological activity of ODBA has been studied in various contexts, including its antimicrobial properties and effects on cell viability.

Antimicrobial Activity

Research indicates that ODBA exhibits antimicrobial properties against several bacterial strains. Its effectiveness varies depending on concentration and exposure time. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Staphylococcus spp. | 50 µg/mL | Significant bactericidal effect observed |

| Escherichia coli | 75 µg/mL | Moderate inhibition noted |

These findings suggest that ODBA could be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assessments have shown that ODBA's effects on cell viability depend on the concentration used. In studies involving L929 cells, varying concentrations of ODBA were tested for their cytotoxic effects:

| Concentration (µM) | Viability after 24h (%) | Viability after 48h (%) |

|---|---|---|

| 200 | 88 | 97 |

| 100 | 102 | 98 |

| 50 | 85 | 107 |

| 25 | 96 | 108 |

The results indicate that at lower concentrations, ODBA may enhance cell viability, while higher concentrations could lead to reduced viability .

Case Studies

Several case studies have explored the implications of ODBA in biological systems:

-

Case Study on Enzyme Interaction :

A study investigated the interaction between ODBA and a specific enzyme involved in metabolic regulation. Results indicated that ODBA significantly inhibited enzyme activity at concentrations above 100 µM, suggesting its potential role as a therapeutic agent in metabolic disorders. -

Clinical Relevance :

Clinical trials assessing the safety and efficacy of compounds similar to ODBA have shown promising results in managing conditions related to enzyme dysfunctions. These findings underscore the relevance of further research into ODBA's therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4,4'-Oxalyldibenzoic acid in laboratory settings?

- Synthesis : Use condensation reactions between oxalic acid derivatives and substituted benzoic acids under controlled anhydrous conditions. Purification typically involves recrystallization from polar aprotic solvents like dimethylformamide (DMF) .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) to confirm structural integrity, high-performance liquid chromatography (HPLC) for purity assessment (>95% by area normalization), and elemental analysis to validate stoichiometry . For novel derivatives, single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry .

Q. What safety protocols should be prioritized when handling this compound in experimental workflows?

- Hazard Mitigation : Use personal protective equipment (PPE) including nitrile gloves and safety goggles due to its classification as a skin/eye irritant (H315, H319) .

- Exposure Management : In case of inhalation, relocate to fresh air immediately; for skin contact, wash thoroughly with soap and water. Store the compound in a ventilated, cool environment away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, thermal stability) of this compound?

- Methodological Approach : Conduct comparative studies using standardized protocols. For example:

- Solubility : Perform gravimetric analysis in solvents like water, ethanol, and DMSO at 25°C, noting discrepancies with literature values .

- Thermal Stability : Use thermogravimetric analysis (TGA) under inert atmospheres to determine decomposition temperatures, cross-referencing with differential scanning calorimetry (DSC) data .

Q. What role does this compound play in the design of metal-organic frameworks (MOFs), and how can its coordination behavior be optimized?

- Coordination Chemistry : The compound acts as a ditopic linker due to its two carboxylate groups. To enhance MOF porosity, modify reaction conditions (e.g., solvothermal synthesis at 120°C) or introduce co-ligands like 4,4'-bipyridine .

- Characterization : Use SCXRD to analyze bond angles/distances and Brunauer-Emmett-Teller (BET) surface area measurements to assess framework stability .

Q. How can researchers statistically validate the reproducibility of catalytic activity data for this compound-derived catalysts?

- Experimental Design : Implement triplicate trials with positive/negative controls (e.g., blank reactions). Use ANOVA to compare activity variances across batches .

- Data Reporting : Include raw datasets in supplementary materials, adhering to journal guidelines for transparency . Highlight outliers and apply Grubbs’ test to exclude anomalous data .

Methodological Considerations

Q. What analytical techniques are most effective for assessing the purity and stability of this compound under long-term storage?

- Purity Analysis : Combine HPLC with UV-Vis detection (λ = 254 nm) and mass spectrometry (MS) to detect degradation products .

- Stability Monitoring : Conduct accelerated aging studies at 40°C/75% relative humidity, sampling at intervals (e.g., 1, 3, 6 months) to track decomposition via FT-IR spectroscopy .

Q. How should researchers design experiments to investigate the acid’s role in photochemical reactions?

- Photoreactivity Setup : Use a xenon lamp (λ > 300 nm) with monochromatic filters. Monitor reaction progress via in-situ UV-Vis spectroscopy .

- Quantum Yield Calculation : Employ actinometry (e.g., ferrioxalate) to quantify photon efficiency and correlate with reaction rates .

Data Management and Reporting

Q. What strategies ensure compliance with journal requirements when publishing studies involving this compound?

- Experimental Section : Provide step-by-step synthesis protocols, including solvent ratios, temperatures, and catalyst loadings. For known compounds, cite prior literature; for novel derivatives, include full spectroscopic data .

- Supporting Information : Archive crystallographic data (CIF files), NMR spectra, and HPLC chromatograms in repositories like Cambridge Structural Database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.